(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
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Overview
Description
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is categorized under phenolic alcohols and is known for its unique structure, which includes a piperidine ring attached to a phenyl group via an ether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-methyl-4-piperidinol in the presence of a suitable base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
Chemistry: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs .
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved are still under investigation, but it is believed to influence signaling pathways related to cellular metabolism and function .
Comparison with Similar Compounds
- 4-((1-Methylpiperidin-4-yl)oxy)aniline
- 4-Hydroxymethyl-4-methylpiperidine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is unique due to its specific combination of a piperidine ring and a phenolic group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[4-(1-methylpiperidin-4-yl)oxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEVXRJEDMOBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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